

Application Note: Utilizing CRISPR-Cas9 for Fobrepodacin Target Engagement Studies in Mycobacteria

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Compound of Interest

Compound Name: Fobrepodacin

Cat. No.: B3321803

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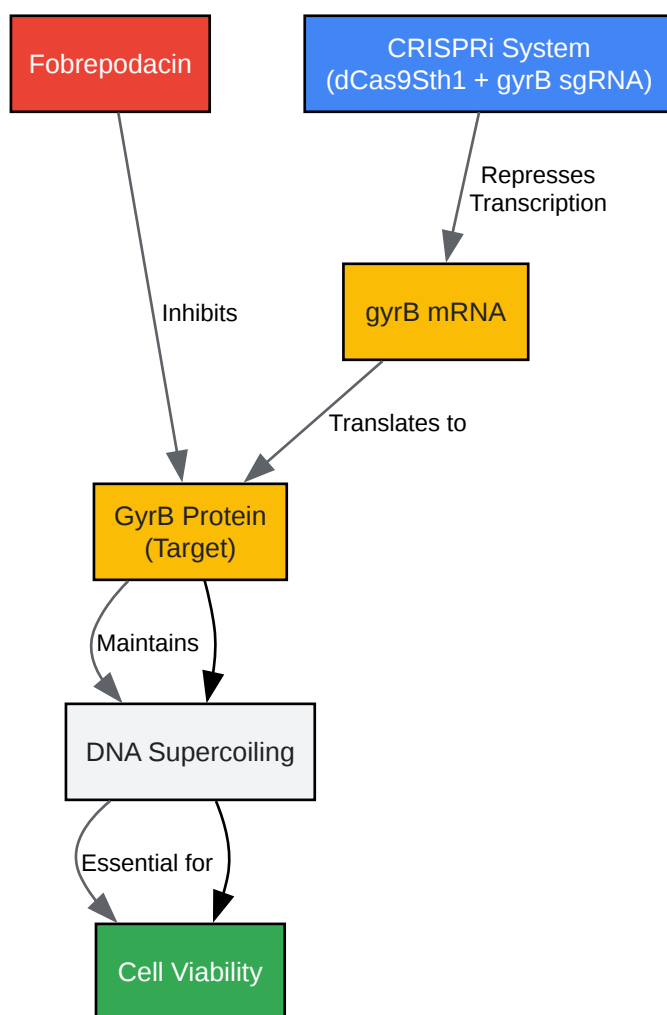
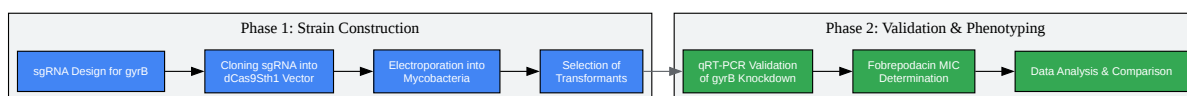
Introduction

Fobrepodacin (SPR720) is an investigational oral antimicrobial agent being developed for the treatment of nontuberculous mycobacterial (NTM) infections.[1] It is a prodrug of SPR719, which functions by inhibiting DNA gyrase subunit B (GyrB), a critical enzyme for bacterial DNA replication.[1][2] Validating that a drug engages its intended target within the complex cellular environment of mycobacteria is a crucial step in drug development. Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has emerged as a powerful and precise tool for programmable gene silencing in mycobacteria, offering a robust method for studying drug-target interactions.[3][4]

This application note describes a methodology using an optimized CRISPRi system, featuring the catalytically dead Cas9 from *Streptococcus thermophilus* (dCas9Sth1), to modulate the expression of *gyrB* in mycobacteria.[5] By specifically reducing the intracellular levels of the GyrB protein, this approach allows researchers to assess changes in mycobacterial susceptibility to **Fobrepodacin**, thereby providing strong evidence of on-target engagement. The principle is that a reduction in the target protein level will render the cells hypersensitive to the inhibitor, a phenomenon known as chemical-genetic interaction.

Experimental Workflow for Target Engagement Validation

The overall workflow involves designing a specific guide RNA (sgRNA) to target the *gyrB* gene, constructing a CRISPRi knockdown strain, validating the gene silencing, and finally, assessing the phenotypic consequences on drug susceptibility.



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